molecular formula C10H15F2NO4 B6296933 (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid CAS No. 2165961-82-8

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B6296933
CAS No.: 2165961-82-8
M. Wt: 251.23 g/mol
InChI Key: KYKGTPMAQQHAOU-ZCFIWIBFSA-N
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Description

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid (CAS: 2165961-82-8) is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and two fluorine atoms at the 3-position of the pyrrolidine ring. This compound is valued for its conformational rigidity and metabolic stability, which are critical in drug design .

Properties

IUPAC Name

(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKGTPMAQQHAOU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ester group is hydrolyzed using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a tetrahydrofuran (THF)/methanol/water solvent system. Key parameters include:

  • Temperature : 0–20°C to minimize racemization.

  • Base concentration : 2M NaOH or LiOH ensures complete deprotonation of the ester.

  • Reaction time : 1–2 hours for full conversion.

Post-hydrolysis, the mixture is acidified to pH 2 using hydrochloric acid (HCl), precipitating the carboxylic acid. Extraction with dichloromethane (DCM) or ethyl acetate (EtOAc), followed by drying over MgSO₄ or Na₂SO₄, yields the product as a white solid.

Table 1: Comparative Hydrolysis Conditions and Yields

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
LiOH (2M)THF/MeOH/H₂O0–20294–99
NaOH (2M)THF/H₂O20199
KOH (1M)EtOH/H₂O251686

Stereochemical Control and Starting Material Synthesis

The (2R) configuration is established in the precursor methyl ester, typically synthesized via asymmetric hydrogenation or chiral resolution. For example:

  • Asymmetric hydrogenation : A rhodium catalyst with chiral ligands (e.g., Mandyphos SL-M004-2) achieves enantiomeric excess (ee) >90% under 15 bar H₂ pressure.

  • Chiral pool synthesis : Starting from L-proline derivatives, fluorination is introduced via electrophilic fluorinating agents like Selectfluor®.

Racemization risks during hydrolysis are mitigated by maintaining low temperatures (0–20°C) and avoiding prolonged exposure to strong bases.

Alternative Synthetic Routes

Direct Carboxylation of Pyrrolidine

A less common approach involves carboxylation of 3,3-difluoropyrrolidine using tert-butoxycarbonyl (Boc) anhydride in the presence of a palladium catalyst. This method suffers from lower yields (65–70%) due to competing side reactions.

Resolution of Racemic Mixtures

Kinetic resolution using chiral amines or enzymes (e.g., lipases) can isolate the (2R)-enantiomer from racemic mixtures. However, this method is economically less viable for large-scale production.

Analytical Validation and Quality Control

Critical quality attributes are verified via:

  • NMR spectroscopy : Characteristic signals include δ 1.44 ppm (Boc tert-butyl group) and δ 4.60–4.94 ppm (pyrrolidine C-H).

  • Mass spectrometry : ESI-MS shows [M+H]+ at m/z 252.2.

  • Chiral HPLC : Confirms enantiomeric purity (>98% ee) using cellulose-based columns.

Industrial-Scale Optimization

For kilogram-scale production, the following adjustments are recommended:

  • Solvent recycling : THF and MeOH are recovered via distillation.

  • Catalyst loading reduction : Rhodium catalysts are reused via immobilization on silica supports.

  • Continuous flow systems : Enhance reaction consistency and reduce hydrolysis time to 30 minutes .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in multi-step syntheses:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.

  • Mechanism : Acidic hydrolysis forms a carbamic acid intermediate, which decomposes to release CO₂ and the amine.

  • Yield : >90% in optimized protocols .

Comparison of Deprotection Conditions

Acid ReagentSolventTemperatureTime (h)Yield (%)Source
TFADCM25°C292
HCl (4M in dioxane)Dioxane25°C485
HCOOHNeat50°C178

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard activation for amide or ester bond formation:

  • Activation Methods :

    • EDCl/HOBt : Forms active esters for peptide coupling.

    • DCC/DMAP : Efficient for esterification with alcohols .

  • Reactivity : Fluorine atoms at C3 enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Example Reaction: Amide Bond Formation

  • Substrate : (2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid.

  • Reagents : EDCl, HOBt, DIPEA in DMF.

  • Product : Amide derivatives with >85% yield.

Stereochemical Influence on Reactivity

The (2R) configuration directs regioselectivity in reactions:

  • Peptide Synthesis : Retains chirality during coupling, critical for bioactive peptide design .

  • Catalytic Applications : Acts as a chiral auxiliary in asymmetric cycloadditions (e.g., CO₂ fixation to epoxides) .

Fluorine-Specific Reactivity

The 3,3-difluoro motif impacts stability and electronic properties:

  • Electronic Effects : Fluorines withdraw electron density, increasing the carboxylic acid’s acidity (pKa ≈ 2.5–3.0).

  • Hydrogen Bonding : Fluorines participate in weak hydrogen bonds, stabilizing transition states in enzyme inhibition studies .

Stability Under Harsh Conditions

ConditionStability OutcomeSource
Strong Base (NaOH)Degradation (C-F bond cleavage)
Oxidative (H₂O₂)Stable (no reaction)
High Temp (100°C)Partial racemization

Comparison to Analogous Compounds

CompoundCAS NumberKey Reactivity Difference
3,3-Difluoropyrrolidine-2-carboxylic acid1932019-87-8Lacks Boc group; faster deprotection
(2R)-1-Boc-4-fluoropyrrolidine681128-50-7Reduced steric hindrance at C4

Mechanistic Insights from Computational Studies

DFT calculations reveal:

  • Transition State Stabilization : Fluorine atoms lower activation energy in peptide couplings by 5–8 kcal/mol .

  • Boc Group Orientation : The tert-butyl group minimizes steric clash during ring-opening reactions .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules. Its difluoropyrrolidine structure is particularly relevant in the design of inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and neurological disorders.

Case Study: Synthesis of Fluorinated Amino Acids

Research has demonstrated that (2R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid can be used to synthesize fluorinated amino acids, which are valuable in drug discovery due to their ability to modulate biological activity while maintaining structural integrity. The introduction of fluorine atoms can enhance the pharmacokinetic properties of these compounds, leading to improved efficacy and reduced side effects.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable tool for chemists.

Applications:

  • Synthesis of Peptides : The Boc group allows for selective deprotection, facilitating the incorporation of this compound into peptide sequences.
  • Building Block for Agrochemicals : Its structural features are also exploited in the development of agrochemicals, where fluorinated compounds often exhibit enhanced biological activity against pests.

Pharmaceutical Development

The compound's unique properties make it suitable for pharmaceutical applications, particularly in developing novel therapeutic agents.

Example:

In a study focusing on anti-inflammatory drugs, derivatives of this compound were synthesized and evaluated for their efficacy in reducing inflammation markers in vitro. The results indicated significant potential for these derivatives as new anti-inflammatory agents.

Data Tables

Application AreaDescription
Medicinal ChemistrySynthesis of bioactive molecules and fluorinated amino acids
Organic SynthesisIntermediate for complex organic molecule synthesis
Pharmaceutical DevelopmentDevelopment of novel therapeutic agents with anti-inflammatory properties

Mechanism of Action

The mechanism of action of (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity and specificity towards enzymes or receptors. The Boc protecting group ensures stability and controlled release of the active compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared with structurally related pyrrolidine derivatives, focusing on substituent type, position, and physicochemical properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position)
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid 2165961-82-8 C₁₀H₁₄F₂NO₄ 264.22 g/mol 3,3-difluoro
(2R)-1-[(tert-Butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid 536747-87-2 C₁₀H₁₅F₂NO₄ 251.23 g/mol 4,4-difluoro
(2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid 330945-23-8 C₁₀H₁₆FNO₄ 233.24 g/mol 3-fluoro
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid 959579-74-9 C₁₇H₂₂FNO₄ 323.37 g/mol 4-(3-fluorobenzyl)
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid 2165699-77-2 C₁₁H₁₉NO₅ 245.27 g/mol 3-methoxy

Key Observations :

  • Fluorine Position: The 3,3-difluoro substitution in the target compound induces greater ring rigidity compared to mono-fluoro or 4,4-difluoro analogs. This impacts both electronic effects (electron-withdrawing) and steric interactions .
  • Substituent Size : Bulky groups like the 3-fluorobenzyl substituent (CAS 959579-74-9) increase molecular weight and lipophilicity, reducing aqueous solubility compared to smaller fluoro or methoxy derivatives .
  • Boc Protection : All analogs share the Boc group, which enhances stability during synthesis but requires acidic conditions (e.g., TFA) for deprotection .
Table 2: Physicochemical and Stability Data
Compound Name Solubility Storage Conditions Stability Notes
This compound Not reported Sealed, dry, 2–8°C Stable under recommended conditions
(2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid No data Room temperature Sensitive to prolonged light exposure
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid DMF, DCM Sealed, dry, 2–8°C Avoid strong oxidizers

Key Observations :

  • Solubility: Fluorinated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity.
  • Stability : The Boc group ensures stability during storage, but fluorinated compounds may require protection from light or moisture to prevent decomposition .

Biological Activity

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H15F2NO4
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 1781091-41-5

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and two fluorine atoms, which may influence its biological interactions and stability.

Antimicrobial Activity

Research indicates that compounds with fluorinated substituents often exhibit enhanced antimicrobial properties. A study demonstrated that similar pyrrolidine derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess antimicrobial potential.

Enzyme Inhibition

Fluorinated compounds can act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to interact with serine proteases, which play crucial roles in various biological processes.

Neuropharmacological Effects

Pyrrolidine derivatives have been studied for their effects on the central nervous system. The compound's structure suggests it could modulate neurotransmitter systems, particularly those involving acetylcholine receptors. This could lead to potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Evaluated against E. coli and S. aureus; showed promising inhibition rates comparable to standard antibiotics.
Enzyme Kinetics Demonstrated competitive inhibition of serine proteases in vitro, indicating potential as a therapeutic agent for diseases involving these enzymes.
Neuropharmacological Assessment In rodent models, the compound exhibited anxiolytic effects, suggesting modulation of GABAergic activity.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for therapeutic applications. Initial toxicity assessments indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, but further studies are required to establish safety profiles.

Q & A

Q. What are the recommended synthetic routes for preparing (2R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis involving palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol at 40–100°C under inert atmosphere is commonly used. The Boc (tert-butoxycarbonyl) protection step is critical for preserving stereochemistry. Subsequent hydrolysis with HCl at 93–96°C yields the carboxylic acid. Optimizing catalyst loading (e.g., 5 mol% Pd) and reaction time (5.5–17 hours) can improve yields up to 60–70% . Alternative routes using DMAP and triethylamine in dichloromethane at 0–20°C may reduce side reactions but require rigorous temperature control .

Q. How can researchers confirm the stereochemical purity of this compound after synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination. Complementary techniques include X-ray crystallography (as demonstrated for structurally similar pyrrolidine derivatives in Acta Crystallographica Section E) and ¹⁹F NMR analysis to resolve diastereotopic fluorines .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory issues (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a tightly sealed container under inert gas (e.g., argon) to prevent Boc-group hydrolysis. Contaminated clothing must be washed before reuse (P362) .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrrolidine ring conformation be resolved?

  • Methodological Answer : Discrepancies in ¹H/¹³C NMR assignments often arise from dynamic puckering of the pyrrolidine ring. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformational exchange, revealing distinct signals for axial/equatorial protons. Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers between chair and twist-boat conformers .

Q. What strategies optimize the stability of this compound under aqueous conditions for biological assays?

  • Methodological Answer : The Boc group is prone to hydrolysis in acidic/basic conditions. Stabilize the compound by:
  • Buffering solutions to pH 6–6.
  • Using aprotic solvents (e.g., DMSO) for stock solutions.
  • Adding radical scavengers (e.g., BHT) to mitigate degradation during long-term storage. Monitor stability via LC-MS every 24 hours .

Q. How can researchers address low yields in the fluorination step during synthesis?

  • Methodological Answer : Low yields often stem from incomplete difluorination or competing side reactions. Use Selectfluor® as a fluorinating agent in acetonitrile at 80°C, ensuring anhydrous conditions. Kinetic studies (e.g., in situ ¹⁹F NMR) can identify optimal reaction times. Purify intermediates via flash chromatography (hexane/EtOAc gradient) before proceeding to the Boc protection step .

Q. What computational methods predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with common coupling agents like HATU or EDCI. Focus on the carboxylic acid’s nucleophilicity and steric hindrance from the 3,3-difluoro moiety. Experimental validation using competition assays with varying amino acid substrates is recommended .

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